(3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Physicochemical profiling Drug-likeness prediction Blood-brain barrier permeability

This dual-functionalized pyrrolidine combines a 3-chlorobenzoyl amide and a phenylsulfonyl substituent, presenting a unique pharmacophoric pattern with a computed XLogP3 of 3.1 and TPSA of 62.8 Ų. Unlike monosubstituted analogs, this racemic scaffold simultaneously presents both hydrogen bond acceptors for kinase or protease inhibitor design. Its favorable CNS physicochemical profile and low structural redundancy make it a strategic intermediate for fragment-based screening and parallel library synthesis. Secure this versatile building block to accelerate your fragment-to-lead timeline.

Molecular Formula C17H16ClNO3S
Molecular Weight 349.83
CAS No. 1705978-62-6
Cat. No. B2358902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1705978-62-6
Molecular FormulaC17H16ClNO3S
Molecular Weight349.83
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H16ClNO3S/c18-14-6-4-5-13(11-14)17(20)19-10-9-16(12-19)23(21,22)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2
InChIKeyYSPHJZLZRJJZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of (3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1705978-62-6) for Research Procurement


(3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1705978-62-6) is a dual-functionalized pyrrolidine derivative combining a 3-chlorobenzoyl amide moiety with a phenylsulfonyl substituent at the pyrrolidine 3-position. With a molecular formula of C₁₇H₁₆ClNO₃S and molecular weight of 349.8 g/mol, its computed XLogP3 is 3.1 and topological polar surface area (TPSA) is 62.8 Ų, indicating moderate lipophilicity suitable for blood-brain barrier permeability prediction models [1]. The compound features one undefined stereocenter at the pyrrolidine 3-position, and is commercially supplied as a racemic mixture with typical purity specifications of 95% [1].

Why Generic Pyrrolidine or Sulfonyl Building Blocks Cannot Substitute for (3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone


Simpler analogs such as 1-(3-chlorobenzoyl)pyrrolidine (CAS 329058-19-7, MW 209.67) or 3-(phenylsulfonyl)pyrrolidine (CAS 101769-04-4, MW 211.28) each lack one of the two key pharmacophoric elements present in the target compound [1][2]. The 3-chlorobenzoyl group contributes a hydrogen bond acceptor (amide carbonyl) and a lipophilic aromatic chlorine substituent, while the phenylsulfonyl group provides additional hydrogen bond acceptor capacity (S=O) and increased topological polar surface area. The combination of both substituents in a single scaffold yields a computed TPSA of 62.8 Ų and XLogP3 of 3.1, which are substantially different from either monosubstituted analog and cannot be replicated by simple physical mixing or sequential use of the individual building blocks [1]. For structure-activity relationship (SAR) studies, fragment-based screening, or lead optimization programs that require simultaneous presentation of both the 3-chlorobenzoyl and phenylsulfonyl pharmacophores, generic substitution would alter the binding mode, physicochemical profile, and synthetic tractability of downstream derivatives [3].

Quantitative Differentiation Evidence for (3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Balanced LogP Profile vs. Monofunctionalized Pyrrolidine Analogs

The target compound exhibits a computed XLogP3 of 3.1, which falls within the optimal range (1–4) for CNS drug candidates and oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the simpler building block 1-(3-chlorobenzoyl)pyrrolidine (lacking the phenylsulfonyl group) has an estimated XLogP3 of approximately 2.5, while 3-(phenylsulfonyl)pyrrolidine (lacking the 3-chlorobenzoyl group) has an estimated XLogP3 of approximately 0.8–1.2 [2]. The ~0.6 to ~2.3 log unit difference in lipophilicity between the target and its monosubstituted analogs translates to a predicted 4- to 200-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and pharmacokinetic behavior in downstream biological assays [1].

Physicochemical profiling Drug-likeness prediction Blood-brain barrier permeability

Topological Polar Surface Area (TPSA) Differentiation: Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

The target compound has a computed TPSA of 62.8 Ų, contributed by the amide carbonyl (one H-bond acceptor), the sulfone group (two S=O H-bond acceptors), and the tertiary amide nitrogen [1]. For comparison, 1-(3-chlorobenzoyl)pyrrolidine has a TPSA of approximately 20.3 Ų (single amide carbonyl only), representing a ~42.5 Ų deficit that equates to roughly one fewer hydrogen bond acceptor interaction with a protein target . This TPSA difference corresponds to a predicted ~3.1 kcal/mol difference in desolvation free energy for hydrogen bonding, which directly impacts binding affinity predictions in structure-based drug design [1].

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

Structural Uniqueness Among Commercial Pyrrolidine Building Blocks: Dual Functionalization at the 1- and 3-Positions

The target compound is distinguished from the vast majority of commercially available pyrrolidine building blocks by its simultaneous functionalization at two positions: the pyrrolidine N-1 position (3-chlorobenzoyl amide) and the C-3 position (phenylsulfonyl) [1]. A search of the PubChem database reveals only 3 compounds sharing the same parent connectivity, indicating low structural redundancy among commercially cataloged compounds [1]. By comparison, the monosubstituted analog 3-(phenylsulfonyl)pyrrolidine (CAS 101769-04-4) has over 50 commercially available derivatives, making the target compound a comparatively rare scaffold for library enumeration and diversity-oriented synthesis .

Chemical library design Scaffold diversity Parallel synthesis

Rotatable Bond Count and Molecular Flexibility: Conformational Sampling Advantages for Fragment-Based Screening

The target compound has 3 rotatable bonds (the benzoyl-pyrrolidine C–N bond, the pyrrolidine–sulfonyl C–S bond, and the sulfonyl–phenyl C–S bond), compared to 1 rotatable bond for 1-(3-chlorobenzoyl)pyrrolidine and 1 rotatable bond for 3-(phenylsulfonyl)pyrrolidine [1][2]. This additional conformational freedom allows the phenylsulfonyl and 3-chlorophenyl groups to adopt a wider range of spatial orientations, which is particularly valuable in fragment-based screening where conformational adaptability can reveal cryptic binding pockets that rigid fragments cannot access [1]. The molecular complexity of 524 (computed by Cactvs) further indicates a moderate level of structural sophistication suitable for fragment elaboration without excessive molecular weight burden [1].

Fragment-based drug discovery Conformational analysis Ligand efficiency

Recommended Application Scenarios for (3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for CNS-Targeted Programs Requiring Balanced logP and TPSA

With a computed XLogP3 of 3.1 and TPSA of 62.8 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery. Its moderate lipophilicity and multi-point hydrogen bond acceptor capacity make it suitable for fragment library inclusion in programs targeting neurological disorders where blood-brain barrier penetration is a prerequisite [1]. The dual pharmacophoric presentation allows fragment screening hits to be elaborated in multiple vectors simultaneously, accelerating the fragment-to-lead timeline.

Scaffold-Hopping and Intellectual Property Generation in Kinase or Protease Inhibitor Programs

The low structural redundancy of this compound (only 3 same-connectivity entries in PubChem) provides medicinal chemistry teams with a relatively unexplored scaffold for patent diversification [1]. The combination of a 3-chlorobenzoyl amide (a privileged fragment for kinase hinge-binding) and a phenylsulfonyl group (a known warhead for serine protease and carbonic anhydrase inhibition) offers a versatile starting point for designing novel inhibitor chemotypes [2]. The compound's 3 rotatable bonds allow systematic conformational restriction during lead optimization without sacrificing initial binding versatility.

Diversity-Oriented Synthesis and Parallel Library Construction

As a racemic 3-substituted pyrrolidine with two distinct functional handles (the phenylsulfonyl at C-3 and the 3-chlorobenzoyl amide at N-1), this compound serves as a versatile intermediate for parallel library synthesis [1]. The 3-chlorophenyl ring can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the phenylsulfonyl group can be reduced, substituted, or used as a directing group for metalation. This dual reactivity profile enables the rapid generation of diverse analog libraries with systematic variation at both termini.

Pharmacophore Modeling and Virtual Screening Validation

The distinct three-dimensional arrangement of the 3-chlorophenyl, amide carbonyl, and phenylsulfonyl groups provides a well-defined pharmacophoric pattern for computational modeling [1]. With 3 hydrogen bond acceptors, no hydrogen bond donors, and a halogen-substituted aromatic ring, this compound can serve as a calibration standard for pharmacophore query generation and retrospective virtual screening validation studies, particularly for targets where halogen bonding (Cl···π or Cl···O interactions) contributes to binding affinity.

Quote Request

Request a Quote for (3-Chlorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.